molecular formula C5H2Cl2IN B1321507 2,3-Dichloro-5-iodopyridine CAS No. 97966-01-3

2,3-Dichloro-5-iodopyridine

Cat. No.: B1321507
CAS No.: 97966-01-3
M. Wt: 273.88 g/mol
InChI Key: XSHFSZAXOOQKQS-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-iodopyridine (C₅H₂Cl₂IN; molecular weight: 274.39 g/mol) is a halogenated pyridine derivative characterized by chlorine substituents at positions 2 and 3 and an iodine atom at position 4. It is synthesized via multi-step halogenation reactions starting from 5-chloro-6-hydroxynicotinic acid, involving diazotization with iodine (I₂) and potassium iodide (KI), followed by treatment with phosphorus pentachloride (PCl₅) . The compound’s electron-deficient aromatic ring and bulky iodine substituent make it reactive toward nucleophilic substitution and cross-coupling reactions, which are valuable in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dichloro-5-iodopyridine can be synthesized through several methods. One common approach involves the chlorination of 3-chloro-5-iodo-2-pyridinol or the lithiation of 2-bromo-2,3-dichloropyridine at reduced temperatures . These methods typically require specific reaction conditions, such as the use of strong bases and controlled temperatures, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and iodination processes. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced techniques and equipment to handle the reactive intermediates and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-5-iodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like potassium fluoride (KF) in dimethylformamide (DMF) are commonly used.

    Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted pyridines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2,3-Dichloro-5-iodopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dichloro-5-iodopyridine exerts its effects is primarily through its ability to participate in various chemical reactions. Its halogen atoms (chlorine and iodine) make it highly reactive, allowing it to form new bonds and modify existing molecular structures. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-5-iodopyridine

  • Molecular Formula : C₅H₃ClIN (239.44 g/mol)
  • Substituents : Chlorine at position 2 and iodine at position 5.
  • Key Differences :
    • Lacks the 3-chloro substituent, reducing steric hindrance and electronic deactivation compared to 2,3-Dichloro-5-iodopyridine.
    • Lower molecular weight and simpler structure make it more accessible for reactions at the 2-position.
    • Melting point: 99°C .
  • Applications : Used as a precursor in Suzuki-Miyaura couplings due to iodine’s role as a leaving group.

2,5-Dichloro-3-iodopyridine

  • Molecular Formula : C₅H₂Cl₂IN (274.39 g/mol)
  • Substituents : Chlorine at positions 2 and 5, iodine at position 3.
  • Key Differences: Iodine at position 3 alters regioselectivity in substitution reactions compared to iodine at position 5 in this compound.

2,3-Dichloro-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₂Cl₂F₃N (216.0 g/mol)
  • Substituents : Chlorine at positions 2 and 3, trifluoromethyl (-CF₃) at position 5.
  • Key Differences :
    • The electron-withdrawing -CF₃ group increases ring deactivation more strongly than iodine, reducing reactivity toward nucleophilic substitution.
    • Used extensively as an intermediate in herbicides (e.g., trifloxysulfuron) due to its stability and agrochemical efficacy .

6-Chloro-5-iodo-3-nitropyridin-2-amine

  • Molecular Formula : C₅H₃ClIN₃O₂ (316.46 g/mol)
  • Substituents: Chlorine at position 6, iodine at position 5, nitro (-NO₂) at position 3, and amine (-NH₂) at position 2.
  • Key Differences: The nitro group strongly deactivates the ring, directing electrophilic substitution to specific positions.

Structural and Reactivity Analysis

Electronic Effects

  • This compound : The combined electron-withdrawing effects of two chlorine atoms and iodine create a highly electron-deficient ring, favoring nucleophilic aromatic substitution (NAS) at positions 4 and 6.
  • Comparison :
    • 2,3-Dichloro-5-(trifluoromethyl)pyridine : -CF₃ exerts stronger electron withdrawal than iodine, further reducing NAS reactivity but enhancing stability .
    • 2-Chloro-5-iodopyridine : Reduced deactivation (only one chlorine) increases susceptibility to electrophilic substitution compared to the dichloro analog .

Steric Effects

  • Iodine’s large atomic radius in this compound introduces steric hindrance at position 5, limiting access for bulky reagents.
  • Comparison :
    • In 2,5-Dichloro-3-iodopyridine , iodine at position 3 creates hindrance near the 2-chloro substituent, altering reaction pathways .

Biological Activity

2,3-Dichloro-5-iodopyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with two chlorine atoms and one iodine atom. Its unique molecular structure significantly influences its biological activity, making it a subject of interest in medicinal chemistry and agrochemical applications. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Research indicates that this compound exhibits notable biological activities due to its ability to interact with various biological targets. Its halogen substituents enhance its reactivity and potential as a nucleophile or electrophile, allowing it to participate in diverse biochemical reactions. This property is essential for its role in drug development and synthesis of biologically active compounds.

Antitumor Activity

A significant area of research focuses on the antitumor potential of this compound and its derivatives. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth. For instance, derivatives have been evaluated for their ability to inhibit checkpoint kinase 1 (CHK1), an important regulator in the DNA damage response pathway.

Case Studies

  • CHK1 Inhibition : A study investigated the development of CHK1 inhibitors derived from pyridine scaffolds, including those structurally related to this compound. These inhibitors demonstrated potent antitumor activity in vivo and were optimized for oral bioavailability, indicating their potential as therapeutic agents in cancer treatment .
  • Cytotoxicity Assays : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, suggesting its efficacy as a lead compound for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
2-Chloro-3-iodopyridin-4-amineOne less chlorine atom; similar reactivityModerate cytotoxicity
3-Amino-4-iodopyridineLacks chlorine atoms; different reactivity profileLow cytotoxicity
2,6-Dichloro-3-iodopyridin-4-amineChlorine atoms in different positions; similar usesHigh anti-inflammatory activity
2-Chloro-3,5-diiodopyridin-4-amineContains two iodine atoms; altered electronic propertiesPotential antiviral properties

The unique arrangement of halogen substituents on the pyridine ring contributes to the distinct reactivity and biological activity profiles among these compounds.

Synthesis and Applications

The synthesis of this compound typically involves several key steps that include halogenation of pyridine derivatives followed by purification processes such as recrystallization or chromatography. Its applications extend beyond medicinal chemistry; it also shows promise in agrochemical formulations due to its ability to act as a reactive intermediate in various chemical transformations.

Q & A

Q. What are the optimal synthetic routes for preparing 2,3-Dichloro-5-iodopyridine, and how do reaction conditions influence yield?

Basic
The synthesis typically involves sequential halogenation. A validated method (Example 3 in ) starts with 5-chloro-6-hydroxynicotinic acid, which undergoes iodination using I₂ and KI in aqueous Na₂CO₃ at 100°C under N₂. Subsequent chlorination with PCl₅ and POCl₃ yields the final product. Key factors include:

  • Temperature control : Maintaining 100°C ensures efficient iodination.
  • Stoichiometry : Excess PCl₅ (1.06 eq) minimizes incomplete chlorination.
  • Reaction time : Extended heating (e.g., 4–6 hours) improves yield but risks decomposition.
    Yields (~70–80%) depend on purity of intermediates and avoidance of moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic
Standard characterization includes:

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm).
  • Mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 288.83 (C₅HCl₂IN).
  • X-ray crystallography : Resolves crystal structure and halogen bonding (referenced in for similar compounds).
    Cross-referencing with databases like PubChem ensures data validation .

Q. How can researchers resolve contradictions in reported reactivity of halogenated pyridines, such as competing substitution sites?

Advanced
Contradictions arise from varying electronic effects (e.g., iodine’s −I effect vs. chlorine’s +M effect). Strategies include:

  • Computational modeling : Use software like MOE () to calculate Fukui indices for electrophilic/nucleophilic attack.
  • Isotopic labeling : Track substitution pathways (e.g., ¹²⁷I vs. ¹²⁵I).
  • Comparative studies : Test reactivity under identical conditions (e.g., solvent, catalyst) to isolate variables .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Advanced
Side reactions (e.g., dehalogenation or dimerization) are minimized by:

  • Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl intermediates).
  • Low-temperature catalysis : Pd-mediated cross-coupling at −20°C reduces iodine displacement.
  • Inert atmospheres : N₂ or Ar prevents oxidation (critical in Example 2, ). Monitor progress via HPLC to detect intermediates .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Basic

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact (similar to 2-Chloro-5-nitropyridine in ).
  • Ventilation : Use fume hoods due to potential release of HI or Cl₂ gases during decomposition.
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. How does the electronic effect of iodine influence regioselectivity in nucleophilic aromatic substitution (NAS)?

Advanced
Iodine’s strong −I effect deactivates the pyridine ring, directing nucleophiles to the meta position (C-5). However, steric hindrance at C-5 (due to iodine’s size) may shift attack to less hindered sites (e.g., C-4). Experimental validation via competitive reactions (e.g., using NH₃ vs. alkoxides) and DFT calculations () clarifies dominant pathways .

Q. What common impurities arise in this compound synthesis, and how are they identified?

Basic
Common impurities include:

  • Incomplete chlorination products : 3-Chloro-2-hydroxy-5-iodopyridine (detected via TLC, Rf ~0.3 in hexane:EtOAc 7:3).
  • Di-iodinated byproducts : Identified by HRMS peaks at m/z 416.78.
    Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity .

Q. How can computational chemistry predict reactivity and stability of this compound derivatives?

Advanced

  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess stability. For example, C–I BDE (~55 kcal/mol) predicts susceptibility to displacement.
  • Docking studies : Predict binding affinity in medicinal chemistry applications (e.g., kinase inhibitors) .

Properties

IUPAC Name

2,3-dichloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHFSZAXOOQKQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619554
Record name 2,3-Dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97966-01-3
Record name 2,3-Dichloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97966-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 ml 3-necked round bottom flask, fitted with a condenser topped with a N2 inlet, a mechanical stirrer and a thermometer, was charged with 17.2 g (0.0673 mole) of 3-chloro-2-hydroxy-5-iodopyridine, 14.85 g (0.0713 mole) of PCl5, and 1 ml (1.68 g; 0.0109 mole) of POCl3. The reaction mixture, containing solids, was slowly stirred and slowly heated to 130° C. The reaction mixture was stirred under N2 for 5 hours after which it was cooled to room temperature and allowed to stand overnight. The reaction mixture was cautiously poured into crushed ice and allowed to stand for 1 hour. Methylene chloride (200 ml) was added to the reaction mixture to dissolve the solids present in it. The layers was separated and the organic phase was washed with dilute base, water and saturated NaCl. After drying over anhydrous MgSO4 and filtration, the solvent was evaporated leaving 11.8 g of a yellow solid. The solid was recrystallized from methanol resulting in 6.60 g of solid that had spectral and physical properties identical to the product obtained in Example 1, STEP D.
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17.2 g
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200 mL
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Synthesis routes and methods II

Procedure details

In one embodiment of the present invention, 5-bromo-2,3-dichloropyridine is dissolved in ethyl ether and cooled to about -78° C. A slight excess molar quantity of n-butyl lithium, dissolved in hexane, is slowly added to the reaction mixture with mild agitation. After about 0.5 hour of stirring, a slight excess molar quantity of I2, dissolved in ethyl ether, is added to reaction mixture with mild agitation. After about 0.5 hour of stirring, the reaction mixture is allowed to warm to room temperature and the 2,3-dichloro-5-iodopyridine is isolated employing standard separatory and purification techniques.
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Synthesis routes and methods III

Procedure details

Briefly, in accordance with the present invention, 2,3-dichloro-5-iodopyridine is prepared by lithiating 5-bromo-2,3-dichloropyridine at a reduced temperature to form 2,3-dichloro-5-lithiopyridine. The 2,3-dichloro-5-lithiopyridine is then reacted with I2 at a reduced temperature to form 2,3-dichloro-5-iodopyridine. The resulting product is then extracted and recovered. 2,3-Dichloro-5-iodopyridine is in the form of a white solid and has a melting point of from 56.5° C. to 57.5° C.
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2,3-dichloro-5-lithiopyridine
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Synthesis routes and methods IV

Procedure details

A 50 ml 3-necked round bottom flask, equipped with a thermometer, a reflux condenser topped with a N2 inlet, a stopper and a magnetic stirrer, was charged with 3.50 g (0.0137 mole) of 3-chloro-5-iodo-2-pyridinol, from STEP 1 above, 3.00 g (0.0144 mole) of phosphorus pentachloride and 5-10 ml of phosphorus oxychloride. The reaction mixture was heated to reflux and the solid dissolved resulting in a golden brown solution. The reaction mixture was stirred under N2 at reflux for 4 hours and then cooled to room temperature. The reaction mixture was poured into crushed ice and allowed to stand for about 1 hour. A tan precipitate, which was shown to be product and unreacted starting material, formed and was isolated by filtration and washed with pentane. The aqueous layer was also washed with pentane. The combined organic layers were washed with deionized water and saturated NaCl, dried over anhydrous MgSO4, filtered and evaporated to dryness to give 0.4 g of a dark oil that crystallized upon standing.
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3.5 g
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3 g
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7.5 (± 2.5) mL
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Synthesis routes and methods V

Procedure details

5-iodo-3-amino-2-chloropyridine (1.212 g, 4.76 mmol) and concentrated HCl (10 mL) were stirred at room temperature for ten minutes. Sodium nitrite (5.3 g, 76.8 mmol) was then slowly added followed by CuCl (4.0 g, 40.4 mmol). Stirring continued for 30 min. The mixture was poured into 1:1 NH4OH:H2O, extracted with ethyl acetate, dried over sodium sulfate, then concentrated. The crude residue was purified by flash chromatography using 95:5 hexane:ethyl acetate to yield 2,3-Dichloro-5-iodopyridine (913 mg, 70%) as a colorless solid.
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1.212 g
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10 mL
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5.3 g
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CuCl
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4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-iodopyridine
Reactant of Route 2
2,3-Dichloro-5-iodopyridine
Reactant of Route 3
2,3-Dichloro-5-iodopyridine
Reactant of Route 4
2,3-Dichloro-5-iodopyridine
Reactant of Route 5
2,3-Dichloro-5-iodopyridine
Reactant of Route 6
Reactant of Route 6
2,3-Dichloro-5-iodopyridine

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